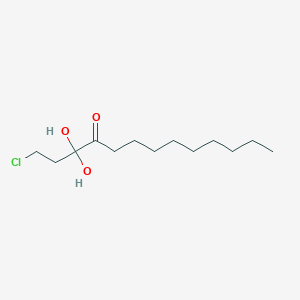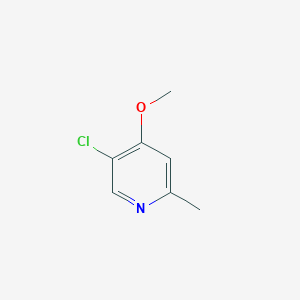
5-Chloro-4-methoxy-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxypyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of 5-amino-4-methoxy-2-methylpyridine or 5-thio-4-methoxy-2-methylpyridine.
Oxidation: Formation of 5-chloro-4-methoxy-2-pyridinecarboxaldehyde or 5-chloro-4-methoxy-2-pyridinecarboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
5-Chloro-4-methoxy-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-methoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-methoxy-2-methylpyridine
- 5-Chloro-2-methoxy-4-methylpyridine
- 5-Amino-2-chloro-4-methylpyridine
Uniqueness
5-Chloro-4-methoxy-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H8ClNO |
|---|---|
Poids moléculaire |
157.60 g/mol |
Nom IUPAC |
5-chloro-4-methoxy-2-methylpyridine |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-7(10-2)6(8)4-9-5/h3-4H,1-2H3 |
Clé InChI |
BTGYZZYOCQPHOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


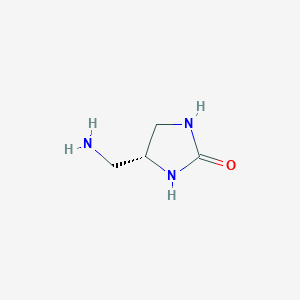
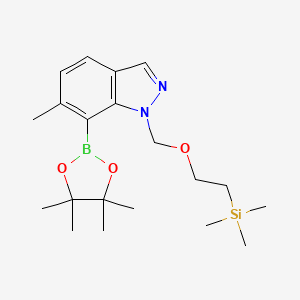
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)

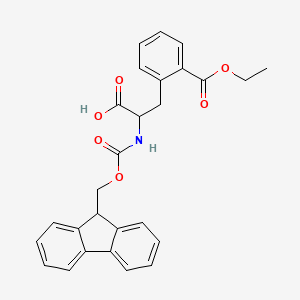
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate](/img/structure/B13348424.png)
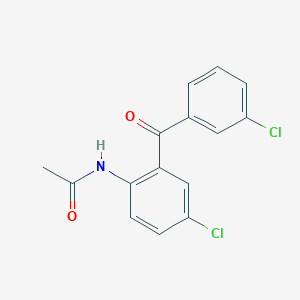
![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
![2,3,7,8,12,13-hexabutoxy-5,10,21-trithiaheptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1,3,6,8,11,13,15(20),16,18-nonaene](/img/structure/B13348432.png)
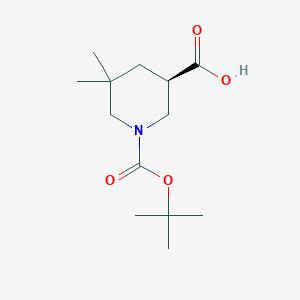
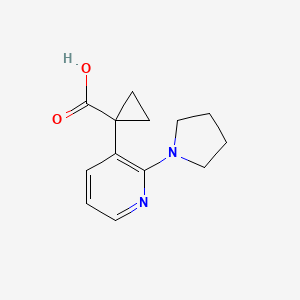
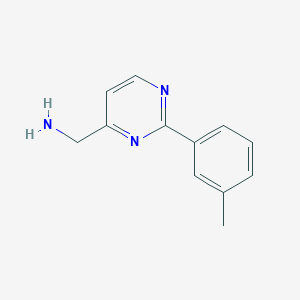
![1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13348448.png)
